molecular formula C24H19N3O5 B7689700 N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide

Cat. No. B7689700
M. Wt: 429.4 g/mol
InChI Key: IDNDBDHIQFWSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, also known as HQNO, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. HQNO is a member of the nitroaromatic family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting bacterial respiration, disrupting the electron transport chain, and inducing oxidative stress. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to modulate the expression of genes involved in bacterial virulence and biofilm formation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against drug-resistant bacterial strains, making it a promising candidate for the development of new antibacterial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is its broad-spectrum activity against bacterial, fungal, and parasitic pathogens. It has also been found to be effective against drug-resistant strains, making it a promising candidate for the development of new antibacterial agents. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a synthetic compound that requires careful handling and storage. It is also relatively expensive and may not be suitable for large-scale production.

Future Directions

There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. One area of interest is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. Another area of interest is the investigation of the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, which may provide insights into new targets for drug development. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit activity against cancer cells and may have potential as an anticancer agent. Further research is needed to explore these and other potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyaniline, followed by nitration and amidation. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a complex process that requires careful attention to detail and precise control over reaction conditions.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic properties. It has been shown to be effective against a variety of bacterial strains, including Pseudomonas aeruginosa, a pathogen commonly associated with hospital-acquired infections. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis, a potentially fatal disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-32-22-9-5-4-8-21(22)26(24(29)16-10-12-19(13-11-16)27(30)31)15-18-14-17-6-2-3-7-20(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNDBDHIQFWSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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